Caltrop
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.C4H9N3O2/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-7(4(5)6)2-3(8)9/h2-5,7-11H,1H2,(H,12,13);2H2,1H3,(H3,5,6)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKYLHIZBOASDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90131-68-3 | |
| Record name | Tribulus extract | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090131683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribulus terrestris, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Phytochemical Elucidation of Steroidal Saponins in Tribulus Terrestris L.
Identification of Key Furostanol and Spirostanol (B12661974) Saponins (B1172615)
The steroidal saponins found in Tribulus terrestris are primarily classified into two main types: furostanol and spirostanol saponins. nih.govproquest.com Furostanol saponins are often considered the biogenetic precursors to their spirostanol counterparts. nih.gov The aglycone (non-sugar) portion of these saponins can be of various types, including tigogenin (B51453), neotigogenin, gitogenin, neogitogenin, hecogenin, neohecogenin, diosgenin (B1670711), chlorogenin, ruscogenin, and sarsasapogenin. proquest.com Extensive phytochemical studies, utilizing techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, have led to the isolation and characterization of numerous saponins, including novel compounds. nih.govmdpi.comnih.gov For instance, one study isolated twelve new steroidal saponins, comprising eleven furostanol saponins (terrestrinin J–T) and one spirostanol saponin (B1150181) (terrestrinin U), from the whole plant. mdpi.comnih.gov
Among the many saponins identified in T. terrestris, protodioscin (B192190) is the most dominant, particularly in the fruits, and is considered a primary pharmacologically active component. nih.gove3s-conferences.org Protodioscin is a furostanol-type steroidal saponin. e3s-conferences.org Its structure consists of a steroidal aglycone and a branched trisaccharide chain attached at the C-3 position, with a glucose molecule at the C-26 position. wikipedia.orgnih.gov
Dioscin (B1662501), a spirostanol analogue of protodioscin, is also a key saponin found in the plant. researchgate.netnih.gov Structurally, it shares the same aglycone and trisaccharide chain at the C-3 position as protodioscin, but it lacks the C-26 glucose and has a closed F-ring, forming the characteristic spirostan (B1235563) structure. nih.gov The structural elucidation of these complex molecules relies heavily on advanced spectroscopic methods, including 1D and 2D NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), which help determine the molecular formula, sugar sequence, and linkage sites. mdpi.comnih.gov
Beyond protodioscin and dioscin, T. terrestris contains a variety of other significant furostanol and spirostanol saponins. researchgate.net
Tribestin and Prototribestin (B600672): These are also major saponin components, particularly in plants from certain geographical regions like Eastern Europe and Western Asia. researchgate.netnih.gov Prototribestin is a furostanol saponin. e3s-conferences.org
Methylprototribestin: This is another furostanol saponin that has been identified in the plant. e3s-conferences.org
Neoprototribestin: Also known as 5,6-dihydroprototribestin, this compound has been characterized from the aerial parts of T. terrestris. researchgate.netresearchgate.net
The presence and concentration of these saponins can differ, leading to the proposal of distinct chemotypes of T. terrestris based on geographical location. researchgate.netnih.gov For example, samples from Vietnam and India have shown a chemical profile dominated by tribulosin (B3029827), while lacking prototribestin and tribestin, which are prominent in European and West Asian samples. researchgate.netnih.gov
| Saponin Name | Saponin Type | Key Structural Feature/Note |
|---|---|---|
| Protodioscin | Furostanol | Dominant saponin in fruits; considered a primary active component. nih.gov |
| Dioscin | Spirostanol | Spirostanol analogue of protodioscin. researchgate.net |
| Prototribestin | Furostanol | A main component in certain chemotypes. nih.gov |
| Tribestin | Spirostanol | A main component in certain chemotypes. nih.gov |
| Methylprototribestin | Furostanol | Identified as a furostanol-type saponin in the plant. e3s-conferences.org |
| Neoprototribestin | Furostanol | Also known as 5,6-dihydroprototribestin. researchgate.net |
| Tribulosin | Spirostanol | Dominant saponin in Indian and Vietnamese chemotypes. researchgate.net |
Diversity of Glycosidic Linkages and Sugar Moieties in Tribulus terrestris L. Saponins
The structural diversity of saponins in T. terrestris is significantly enhanced by the variety of sugar moieties and the complexity of their glycosidic linkages. mdpi.com These saponins are glycosides, meaning they consist of a steroidal aglycone linked to one or more sugar chains. mdpi.com
The sugar chains attached to the steroidal core typically consist of common monosaccharides such as D-glucose, D-galactose, D-xylose, and L-rhamnose. researchgate.net The determination of the specific sugars, their sequence, and the stereochemistry of their linkages is a critical aspect of phytochemical analysis. This is achieved through a combination of chemical methods (e.g., acid hydrolysis) and spectroscopic techniques. nih.govnih.gov
NMR spectroscopy is particularly powerful in this regard. The anomeric configuration (α or β) of the sugar units can be determined by the coupling constants of their anomeric protons in ¹H-NMR spectra. researchgate.net For instance, large coupling constants (J > 7.0 Hz) are indicative of a β-configuration for D-glucose, D-galactose, and D-xylose, while a small coupling constant (J = 1–1.5 Hz) suggests an α-configuration for L-rhamnose. researchgate.net Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments provide direct evidence for the sugar sequence and the specific carbon atoms involved in the glycosidic bonds. researchgate.net
Distribution of Steroidal Saponins Across Tribulus terrestris L. Plant Parts (e.g., fruits, leaves, roots)
The concentration and composition of steroidal saponins are not uniform throughout the T. terrestris plant; significant variations exist between the fruits, leaves, stems, and roots. nih.govresearchgate.net The distribution is also influenced by the plant's stage of development, with the highest content of saponins in the aerial parts often found during the pre-flowering and flowering periods. nih.gov
Fruits: The fruits are generally considered to have a high concentration of secondary metabolites, including saponins. nih.govrjppd.org Protodioscin, in particular, is often the dominant component in the fruits. nih.gov Numerous studies have focused on the fruits for the isolation of new saponins. nih.govnih.gov
Aerial Parts (Leaves and Stems): The leaves and other aerial parts also contain a significant profile of steroidal saponins, including protodioscin, prototribestin, and tribestin. researchgate.netnih.gov One study noted that tribestin was the main component of the aerial parts of plants collected from specific locations in Bulgaria and Serbia. researchgate.net
Roots: The roots are reported to be a good source of stomachic and appetizer compounds, and they also contain steroidal saponins. rjppd.org
The variation in saponin content across different plant parts and geographical locations underscores the importance of standardizing extracts for consistent composition. nih.gov A comparative study analyzing plants from nine different countries revealed distinct chemical profiles, highlighting this variability. researchgate.netnih.gov
| Plant Part | Key Saponins Reported | General Observations |
|---|---|---|
| Fruits | Protodioscin, Terrestrosins, Tribulosin | Often contains the highest concentration of saponins, with protodioscin being a dominant compound. nih.govnih.gov |
| Aerial Parts (Leaves, Stems) | Protodioscin, Prototribestin, Tribestin, Neoprototribestin | Saponin content is highest during pre-flowering and flowering stages. nih.govresearchgate.net Composition varies significantly by region. researchgate.net |
| Roots | Steroidal saponins | Contains various saponins; traditionally used for different purposes than the fruits. rjppd.org |
Biosynthesis and Metabolic Pathways of Tribulus Terrestris L. Steroidal Saponins
Upstream Isoprenoid Pathways: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP)
The biosynthesis of all terpenoids, including the steroidal saponins (B1172615) of T. terrestris, begins with the formation of two fundamental five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov In plants, these precursors are synthesized through two parallel and spatially distinct pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. nih.govrsc.org
The MVA pathway, operating in the cytosol, is primarily responsible for producing the precursors for sesquiterpenes (C15) and triterpenes (C30), which include the sterols that form the backbone of steroidal saponins. rsc.orgplos.org This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by the rate-limiting enzyme HMG-CoA reductase. wikipedia.orgresearchgate.net Subsequent phosphorylation and decarboxylation steps convert mevalonic acid into IPP. wikipedia.org
Concurrently, the MEP pathway occurs in the plastids and is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgplos.org While the MVA pathway is the principal contributor to steroidal saponin (B1150181) backbones, crosstalk between the two pathways, involving the transport of isoprenoid intermediates, can occur. rsc.org
Once IPP and DMAPP are formed, they serve as the substrates for the assembly of larger isoprenoid chains. The key enzymatic steps leading to the direct precursor of sterols are as follows:
Chain Elongation: Farnesyl pyrophosphate (FPP) synthase catalyzes the sequential head-to-tail condensation of two IPP molecules with one molecule of DMAPP, resulting in the formation of the C15 intermediate, farnesyl pyrophosphate. nih.gov
Squalene (B77637) Synthesis: Two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by the enzyme squalene synthase (SQS). This reductive dimerization yields the linear C30 triterpene hydrocarbon, squalene. researchgate.netresearchgate.net
Epoxidation: In the final step of this stage, squalene undergoes epoxidation. The enzyme squalene epoxidase (SQE) utilizes molecular oxygen and NADPH to introduce an epoxide ring at the C2-C3 position of the squalene molecule, forming (S)-2,3-oxidosqualene. researchgate.netwikipedia.org This molecule is a critical branch-point intermediate, standing at the crossroads of sterol and other triterpenoid (B12794562) biosynthesis. nih.govwikipedia.org
Table 1: Key Enzymes in the Formation of 2,3-Oxidosqualene (B107256)
| Enzyme | Abbreviation | Function | Substrate(s) | Product |
|---|---|---|---|---|
| HMG-CoA Reductase | HMGR | Rate-limiting step in MVA pathway | HMG-CoA | Mevalonic Acid |
| Farnesyl Pyrophosphate Synthase | FPPS | Condensation of C5 units | IPP, DMAPP | Farnesyl Pyrophosphate (FPP) |
| Squalene Synthase | SQS | Dimerization of FPP | Farnesyl Pyrophosphate (FPP) | Squalene |
| Squalene Epoxidase | SQE | Epoxidation of squalene | Squalene, O₂, NADPH | (S)-2,3-Oxidosqualene |
Cyclization of 2,3-Oxidosqualene to Sterol Precursors (e.g., Cholesterol, β-Sitosterol)
The cyclization of the linear 2,3-oxidosqualene is the first committed step in sterol and triterpenoid biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govoup.com In higher plants, the predominant pathway for phytosterol synthesis begins with the cyclization of 2,3-oxidosqualene to cycloartenol (B190886), a pentacyclic triterpenoid, by the enzyme cycloartenol synthase (CAS). plos.orgnih.gov This contrasts with the pathway in fungi and mammals, where lanosterol (B1674476) synthase (LAS) produces the tetracyclic lanosterol. plos.orgnih.gov While plants possess LAS genes and a minor lanosterol-based pathway for phytosterol synthesis exists, the cycloartenol pathway is the major route. nih.govnih.gov
Following its formation, cycloartenol undergoes a series of enzymatic modifications to be converted into key plant sterols like cholesterol and β-sitosterol. nih.govresearchgate.net This multi-step process involves:
Methylation: Sterol C24-methyltransferases (SMTs) add a methyl group to the side chain. nih.gov
Isomerization: The cyclopropane (B1198618) ring of cycloartenol is opened by cyclopropylsterol isomerase (CPI). nih.gov
Demethylation: Methyl groups at the C4 and C14 positions are removed by enzymes including sterol C-14 demethylase (CYP51). nih.govnih.gov
Reduction and Isomerization: A series of reductases and isomerases modify double bonds in the ring structure and side chain. nih.gov
Through these transformations, the cycloartenol backbone is converted into cholesterol (a C27 sterol) and β-sitosterol (a C29 sterol), which serve as the foundational skeletons for the biosynthesis of steroidal saponins in T. terrestris. nih.govresearchgate.net
Late-Stage Biosynthesis of Steroidal Saponin Aglycones
The conversion of sterol precursors, such as cholesterol and β-sitosterol, into the diverse array of steroidal aglycones (sapogenins) found in T. terrestris involves a series of late-stage modifications. These reactions primarily involve the introduction of oxygen-containing functional groups onto the steroidal skeleton. nih.govresearchgate.net The aglycones commonly identified in T. terrestris include diosgenin (B1670711), gitogenin, hecogenin, and neotigogenin, among others. researchgate.net
Hydroxylation is a critical modification step that introduces hydroxyl (-OH) groups at various positions on the sterol backbone and side chain. nih.gov These reactions increase the polarity of the molecule and provide attachment points for subsequent glycosylation. researchgate.net Common sites for hydroxylation in the formation of steroidal sapogenins include C-16, C-22, and C-26. nih.govresearchgate.net Following hydroxylation, these groups can be further oxidized to form keto groups, contributing to the structural diversity of the resulting aglycones. nih.gov
The hydroxylation and oxidation reactions central to aglycone formation are predominantly catalyzed by a large and diverse superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs). oup.comresearchgate.net These heme-thiolate proteins are key players in the oxidative metabolism of a vast range of endogenous and exogenous compounds. mdpi.com In saponin biosynthesis, specific CYPs catalyze regio- and stereo-specific oxidations of the sterol skeleton. nih.govresearchgate.net For example, enzymes from the CYP72A, CYP90B, and CYP94 families have been implicated in the hydroxylation of cholesterol at the C-16, C-22, and C-26 positions in other plant species, leading to precursors of aglycones like diosgenin. nih.gov While specific CYPs from T. terrestris have not been fully characterized, it is established that this enzyme class is essential for creating the functionalized sapogenin cores that define the plant's saponin profile. researchgate.netnih.gov
**Table 2: Representative Steroidal Aglycones (Sapogenins) from *Tribulus terrestris***
| Aglycone Name | Basic Skeleton Type | Key Structural Features |
|---|---|---|
| Diosgenin | Spirostanol (B12661974) | Double bond at C5 |
| Gitogenin | Spirostanol | Hydroxyl groups at C2 and C3 |
| Hecogenin | Spirostanol | Keto group at C12 |
| Neotigogenin | Spirostanol | Saturated A/B ring junction |
| Ruscogenin | Spirostanol | Hydroxyl group at C1 |
Glycosylation of Steroidal Aglycones
The final and most significant step in the biosynthesis of saponins is glycosylation, the enzymatic attachment of sugar moieties to the steroidal aglycone. nih.gov This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). frontiersin.orgnih.gov UGTs transfer a sugar residue, typically from a UDP-sugar donor like UDP-glucose or UDP-xylose, to an acceptor molecule—in this case, the hydroxyl groups on the sapogenin. frontiersin.orgacs.org
This step is crucial as it dramatically increases the structural diversity and alters the physicochemical properties of the final compounds. frontiersin.org The saponins in T. terrestris often feature complex, branched oligosaccharide chains attached to the C-3 hydroxyl group of the aglycone. nih.gov Additional sugar units may also be attached at other positions, such as C-26 in furostanol-type saponins. nih.gov The sugar chains are built by the sequential action of different UGTs, each with specificities for the aglycone, the position of attachment, the sugar donor, and the growing sugar chain. mpg.de The monosaccharides commonly found in T. terrestris saponins include D-glucose, D-galactose, L-rhamnose, and D-xylose. researchgate.netnih.gov The activity of these UGTs is ultimately responsible for producing the vast repertoire of furostanol and spirostanol saponins that characterize the chemical profile of the plant. researchgate.netresearchgate.net
UDP-Glycosyltransferases (UGTs) in Saponin Assembly
Uridine Diphosphate (UDP)-Glycosyltransferases (UGTs) are pivotal enzymes in the biosynthesis of steroidal saponins. They belong to the large glycosyltransferase family 1 (GT1) and are responsible for attaching sugar moieties to the saponin's aglycone (non-sugar) backbone. This glycosylation process is not merely an addition but a crucial modification that enhances the solubility, stability, and bioactivity of the resulting saponin.
The action of UGTs is the final and defining step in the generation of saponin diversity. researchgate.net These enzymes transfer a sugar molecule, such as glucose, galactose, rhamnose, or xylose, from an activated donor molecule, UDP-sugar, to a specific hydroxyl or carboxyl group on the steroidal aglycone. researchgate.netnih.gov This process can occur sequentially, with multiple UGTs adding different sugars at various positions on the aglycone, leading to the formation of complex branched or linear sugar chains. nih.gov
Research has identified that most plant UGTs involved in attaching subsequent sugars to an existing sugar chain (sugar-sugar glycosylation) belong to specific subfamilies, such as UGT73, UGT74, UGT76, or UGT94. nih.gov The high degree of regioselectivity and substrate specificity among UGTs ensures the precise assembly of the diverse range of saponins found in Tribulus terrestris. stonybrook.edu
Table 1: Key Characteristics of UDP-Glycosyltransferases (UGTs) in Saponin Biosynthesis
| Feature | Description |
|---|---|
| Enzyme Family | Glycosyltransferase family 1 (GT1) |
| Function | Catalyze the attachment of sugar moieties to the saponin aglycone. |
| Sugar Donors | UDP-sugars (e.g., UDP-glucose, UDP-galactose). |
| Role | Crucial for the structural diversity and biological activity of saponins. |
| Mechanism | Sequential glycosylation can form complex linear or branched sugar chains. |
Molecular Regulation of Steroidal Saponin Biosynthesis
The biosynthesis of steroidal saponins is a tightly regulated process, controlled at the molecular level primarily by transcription factors. These regulatory proteins can activate or suppress the expression of the genes that code for biosynthetic enzymes, including those in the upstream pathways and the UGTs involved in the final assembly. mdpi.comresearchgate.net The entire metabolic pathway can be influenced by these transcription factors, which in turn respond to various developmental cues and environmental stimuli, such as hormones like jasmonic acid. mdpi.comias.ac.in
Identification and Characterization of Key Regulatory Genes (e.g., GAME15)
While the specific regulatory genes in Tribulus terrestris are still an area of active research, studies in other saponin-producing plants, particularly in the Solanaceae family, have provided a powerful model for understanding this regulation. A key family of transcription factors involved is the APETALA2/Ethylene Response Factor (AP2/ERF) superfamily. nih.govnih.gov
A prominent example is the GLYCOALKALOID METABOLISM 9 (GAME9) gene, also known as JASMONATE-RESPONSIVE ERF 4 (JRE4). mdpi.com GAME9 is an AP2/ERF transcription factor that acts as a master regulator for the biosynthesis of steroidal glycoalkaloids (SGAs), which share a common biosynthetic origin with steroidal saponins. mdpi.commdpi.com Overexpression or suppression of GAME9/JRE genes in plants like tomato leads to significant changes in the accumulation of SGAs and the expression of numerous genes in the biosynthetic pathway. nih.govresearchgate.net This regulatory role extends from the early mevalonate pathway genes to the later tailoring enzymes. nih.gov The identification of GAME9 provides a strong candidate model for analogous regulatory genes in Tribulus terrestris, such as the hypothetical GAME15.
Table 2: AP2/ERF Transcription Factors in Steroidal Saponin/Glycoalkaloid Regulation
| Transcription Factor | Gene Family | Function | Model Organism |
|---|---|---|---|
| GAME9 / JRE4 | AP2/ERF | Positively regulates the transcription of numerous SGA biosynthesis genes. | Tomato, Potato |
| CbWRKY24 | WRKY | Jasmonate-responsive factor that regulates terpenoid synthesis. | Conyza blinii |
| PgERF120 | AP2/ERF | Involved in the regulation of ginsenoside (triterpenoid saponin) synthesis. | Panax ginseng |
Transcriptional Control Mechanisms
The control exerted by transcription factors like GAME9/JRE4 is achieved through direct interaction with the DNA of target genes. These transcription factors recognize and bind to specific DNA sequences, known as cis-acting elements, located in the promoter regions of the biosynthetic genes. nih.gov
For the JRE family of transcription factors, a key cis-acting element is the GCC box (or GCC box-like elements). nih.govresearchgate.net By binding to these elements, the transcription factor can recruit the cellular machinery needed to activate gene transcription. This mechanism allows for the coordinated expression of all the genes required for a specific metabolic pathway. nih.gov
Furthermore, the expression of the regulatory genes themselves is controlled by signaling molecules. The plant hormone jasmonic acid (or its derivative, methyl jasmonate) is a key elicitor that induces the expression of AP2/ERF transcription factors like GAME9/JRE4. mdpi.commdpi.com This induction is often part of the plant's defense response to stress, such as herbivory or pathogen attack. mdpi.com Therefore, the transcriptional control of steroidal saponin biosynthesis is an integrated system where environmental signals are translated into a coordinated metabolic response through a cascade of signaling molecules and transcription factors. mdpi.comnih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| Galactose |
| Glucose |
| Jasmonic acid |
| Methyl jasmonate |
| Rhamnose |
Structure Activity Relationship Sar Investigations of Tribulus Terrestris L. Saponins
Correlation Between Aglycone Structure and Biological Potentials
The aglycone, or sapogenin, forms the core steroidal or triterpenoid (B12794562) structure of the saponin (B1150181). Studies indicate that the type of aglycone significantly influences the biological activity. For instance, Tribulus terrestris contains both furostanol and spirostanol (B12661974) saponins (B1172615), derived from various aglycones such as diosgenin (B1670711), protodioscin (B192190), and others. biomedres.usresearchgate.net Research on antifungal activity of C-27 steroidal saponins, including those found in Tribulus terrestris, suggests that the aglycone moiety is associated with their activity. Spirostanol saponins have shown notable antifungal activity against certain fungi, while some furostanol derivatives were inactive in specific tests. asm.orgresearchgate.net This highlights that even within the steroidal saponin class, variations in the aglycone structure can lead to differential biological effects.
Impact of Specific Substituents (e.g., sulfate (B86663), acetyl groups) on Molecular Interactions
The presence of additional functional groups, such as sulfate or acetyl groups, on the saponin structure can further modify their biological properties. These substituents can alter the molecule's polarity, charge distribution, and ability to form hydrogen bonds or other interactions with biological macromolecules. While specific detailed research on the impact of sulfate or acetyl groups on the SAR of Tribulus terrestris saponins within the provided search results is limited, general principles of medicinal chemistry suggest that such modifications can influence binding affinity to targets, membrane permeability, and metabolic stability. Four sulfated saponins of tigogenin (B51453) and diosgenin type have been isolated from Tribulus terrestris, indicating the natural occurrence of such modifications. researchgate.net
Conformational Analysis and its Relation to Biological Effects
The three-dimensional conformation of a saponin molecule, determined by the spatial arrangement of its aglycone and sugar chains, is crucial for its interaction with biological receptors or membrane components. Different conformations can present different surfaces for binding, affecting the potency and selectivity of the saponin's action. While direct studies on the conformational analysis of Tribulus terrestris saponins and their correlation to biological effects were not extensively detailed in the provided search results, the principle that 3-D structure influences biological activity is well-established in cheminformatics and drug discovery. libretexts.org The flexibility introduced by sugar linkages allows for various conformations, and the preferred conformation in a biological environment can dictate the nature and strength of interactions. Computational methods, such as molecular docking and dynamics simulations, are often employed to understand these conformational aspects and their relationship to biological targets.
Data Table: Selected Steroidal Saponins from Tribulus terrestris
| Compound Name | PubChem CID | Molecular Formula | Aglycone Type |
| Protodioscin | 441891 | C₅₁H₈₄O₂₂ | Furostanol |
| Dioscin (B1662501) | 119245 | C₄₅H₇₂O₁₆ | Spirostanol |
| Terrestrin B | 60202116 | C₂₆H₂₆O₈ | Not specified |
| Terrestrin C | 101743853 | C₃₀H₂₆O₈ | Not specified |
| Terrestrosin D | Not available | Not specified | Steroidal |
Detailed Research Findings
Research has focused on the diverse biological activities of Tribulus terrestris saponins, including potential anti-inflammatory, antitumor, and antimicrobial effects. biomedres.usresearchgate.netnih.govashdin.comashdin.com Studies investigating the antifungal activity of isolated saponins from T. terrestris found that spirostanol saponins exhibited notable activity against Candida albicans and Cryptococcus neoformans, while certain furostanol derivatives did not show activity against the tested organisms. researchgate.net This provides a direct example of how the aglycone structure (spirostanol vs. furostanol) can influence biological potential.
Another area of research involves the potential cytotoxic activity of T. terrestris extracts and isolated saponins against cancer cell lines. nih.govashdin.comashdin.com Studies have indicated that saponin-enriched extracts show greater activity in certain assays compared to standardized extracts, suggesting that saponins are key contributors to these effects. nih.gov Terrestrosin D, a steroidal saponin, has been reported to induce cell cycle arrest and apoptosis in cancer cells and inhibit angiogenesis. medchemexpress.comchemfaces.com These findings underscore the importance of the saponin fraction and individual saponin structures in mediating cytotoxic effects.
The inhibitory effects of Tribulus terrestris on digestive enzymes like α-amylase and α-glucosidase have also been investigated, with the plant showing inhibitory activity. nih.gov While this study focused on the extract, the saponin content is likely a contributing factor to this observed activity, highlighting another potential area where SAR could be explored.
Advanced Analytical Methodologies for Tribulus Terrestris L. Phytoconstituents
Chromatographic Techniques for Saponin (B1150181) Separation and Quantification
Chromatography is the cornerstone of phytochemical analysis, enabling the separation of individual compounds from a complex mixture. For Tribulus terrestris saponins (B1172615), several chromatographic methods are employed, each with specific advantages.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of steroidal saponins in T. terrestris. A common approach involves using a reversed-phase (RP-18) column with a water/acetonitrile gradient as the mobile phase. Due to the lack of a strong chromophore in many saponins, detection can be challenging. Evaporative Light Scattering Detection (ELSD) is an effective solution, as it does not require the analyte to have UV absorption. Using this method, the marker compound protodioscin (B192190) has been detected at concentrations as low as 10.0 µg/mL. Diode-Array Detection (DAD) can also be used, with a developed HPLC-DAD method showing linearity over a protodioscin concentration range of 10.9 to 544.9 µg/mL.
Ultra-High-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns and higher pressures, offers faster and more efficient separations compared to conventional HPLC. When coupled with mass spectrometry, such as in UHPLC/Q-TOF MS, it becomes a powerful tool for the rapid characterization of dozens of constituents in T. terrestris extracts. This approach allows for the swift identification of numerous steroidal saponins and flavonoids from different plant samples.
Table 1: Examples of HPLC/UPLC Methods for T. terrestris Saponin Analysis
| Technique | Column | Mobile Phase | Detection | Analyte/Application | Reference |
| HPLC | Reversed-phase (RP-18) | Water/Acetonitrile gradient | Evaporative Light Scattering (ELS) | Determination of steroidal saponins (e.g., protodioscin) | |
| HPLC | Not Specified | Not Specified | Diode-Array Detector (DAD) | Quantification of protodioscin | |
| UPLC | Not Specified | Not Specified | Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) | Rapid characterization of steroidal saponins and flavonoids | |
| HPLC | Not Specified | Not Specified | DAD-ESI-MSn | Profiling of total saponins from leaves |
Thin Layer Chromatography (TLC) serves as a fundamental and versatile method for the qualitative analysis of saponins in T. terrestris. It is often used for initial phytochemical screening and to confirm the presence of saponins in extracts. The standard procedure involves spotting the plant extract on a silica (B1680970) gel-coated plate and developing it with a suitable solvent system, such as n-butanol: water: acetic acid.
After development, the separated compounds are visualized. Saponins can be detected by spraying the plate with reagents like a fresh solution of ethanol (B145695): sulfuric acid followed by heating, or by viewing under UV light. In one study, three distinct types of saponins were identified in the stem and leaves, with Rf values of 0.55, 0.62, and 0.91. The fraction with an Rf value of 0.91 was identified as containing steroidal saponins. TLC is also instrumental in establishing fingerprint profiles for herbal formulations to ensure identity and quality.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing volatile and semi-volatile compounds. While steroidal saponins are non-volatile and cannot be directly analyzed by GC-MS, this method is invaluable for identifying other classes of compounds present in T. terrestris extracts or for analyzing the aglycone core of saponins after chemical derivatization.
GC-MS analysis of methanolic and other non-polar extracts of T. terrestris has revealed the presence of various bioactive compounds. These are typically not saponins but include fatty acids, fatty acid methyl esters, and other compounds. For instance, a study on a whole plant methanol (B129727) extract identified α-Amyrin (65.73%) as the major compound. Another analysis of a fruit extract identified thirteen different compounds, with 3-O-Methyl-d-glucose being present in the highest concentration, followed by 9,12-Octadecadienoic acid (Z,Z)-.
Table 2: Selected Compounds Identified in T. terrestris by GC-MS
| Compound | Plant Part / Extract | Reference |
| α-Amyrin | Whole plant methanol extract | |
| 3-O-Methyl-d-glucose | Fruit methanolic extract | |
| 9,12-Octadecadienoic acid (Z,Z)- | Fruit methanolic extract | |
| Fatty acids and their methyl esters | Twigs (non-polar fraction of ethanol extract) |
Mass Spectrometry (MS) for Structural Elucidation and Identification
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of phytochemicals. When coupled with a chromatographic separation technique like HPLC, it provides unparalleled specificity and sensitivity for analyzing the complex saponin mixtures in T. terrestris.
The coupling of HPLC with tandem mass spectrometry (MS/MS or MSn) is the definitive method for comprehensive saponin profiling in T. terrestris. This technique, often referred to as LC-MS, allows for the separation of individual saponins followed by their structural characterization based on fragmentation patterns.
Using UHPLC/Q-TOF MS, a rapid and efficient analysis strategy allowed for the identification or tentative identification of 82 steroidal saponins and nine flavonoids from a single sample of T. terrestris. The MS fragmentation patterns are diagnostic and provide crucial structural information. For example, specific neutral losses can indicate the type and sequence of sugar units attached to the saponin aglycone, while characteristic fragments can help identify the core steroidal structure. Studies have successfully used HPLC-MS/MS to identify major saponins like dioscin (B1662501) and protodioscin in various T. terrestris samples. This powerful combination is also used to assess the composition of commercial dietary supplements and detect potential adulteration.
Spectrophotometric Methods for Total Saponin Content Determination
While chromatographic methods are ideal for analyzing individual compounds, spectrophotometric methods offer a simpler and more rapid approach for estimating the total content of a class of compounds, such as saponins. These methods are frequently used for the quantitative screening of plant extracts.
The determination of total saponin content in T. terrestris can be performed using a UV-Visible spectrophotometer. The methodology typically relies on a colorimetric reaction where the saponins, after extraction, react with a specific reagent to produce a colored product. The absorbance of this product is then measured at a specific wavelength. One study calculated the concentration of saponins spectrophotometrically by recording the absorption at 330 nm. These methods are valuable for the routine quality control of raw plant material and extracts.
Advanced Spectroscopic Techniques (e.g., NMR, X-ray Fluorescence) for Structural Characterization and Elemental Analysis
Advanced spectroscopic methods are indispensable for the comprehensive analysis of Tribulus terrestris L. phytoconstituents, enabling detailed structural elucidation of complex molecules and precise elemental profiling. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal for determining the intricate structures of organic compounds like saponins, while X-ray Fluorescence (XRF) is employed for the qualitative and quantitative analysis of the elemental composition of the plant material.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy stands as a powerful tool for the unambiguous structure determination of novel and known compounds isolated from Tribulus terrestris. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to characterize the complex steroidal saponins that are signature constituents of this plant.
1D NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule. For instance, ¹H NMR spectra reveal details about the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides information on the number and types of carbon atoms, distinguishing between C, CH, CH₂, and CH₃ groups.
2D NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. jlu.edu.cn Common 2D NMR experiments used in the analysis of Tribulus terrestris saponins include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to piece together spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning specific protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of a molecule and determining the linkage points of sugar moieties to the aglycone.
NOESY (Nuclear Overhauser Effect Spectroscopy): Establishes through-space proximity of protons, which is vital for determining the stereochemistry of the molecule.
TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, not just those that are directly coupled. jlu.edu.cn
Through the concerted use of these techniques, researchers have successfully elucidated the structures of numerous saponins from Tribulus terrestris. jlu.edu.cn For example, the structure of a new furostanol saponin was determined as 26-O-β-D-glucopyranosyl-22-methoxy-furostane-3-O-{β-D-xylopyranosyl-(1→3)-[β-D-xylopyranosyl-(1→2)-β-D-glucopyranosyl-(1→4)]-[α-L-rhamnopyranosyl-(1→2)]-β-D-galactopyranoside} using a series of 2D gradient NMR techniques. jlu.edu.cn
Table 1: Application of NMR Techniques in the Structural Elucidation of a Novel Saponin from Tribulus terrestris L.
| NMR Technique | Purpose in Structural Elucidation | Type of Information Obtained |
|---|---|---|
| 1D NMR (¹H, ¹³C) | Initial assessment of proton and carbon frameworks. | Chemical shifts, integration (proton count), and carbon types (CH₃, CH₂, CH, C). |
| 2D COSY | Mapping of ¹H-¹H spin-spin coupling networks. | Connectivity of adjacent protons within molecular fragments. |
| 2D HSQC | Direct one-bond ¹H-¹³C correlations. | Assignment of protons to their attached carbons. |
| 2D HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Connectivity between different molecular fragments; crucial for linking sugar units and aglycone. |
| 2D TOCSY | Correlation of all protons within a spin system. | Identification of complete sugar spin systems. |
| 2D NOESY | Through-space ¹H-¹H correlations. | Determination of relative stereochemistry and spatial proximity of atoms. |
X-ray Fluorescence (XRF) for Elemental Analysis
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. In the context of Tribulus terrestris analysis, XRF is applied to identify and quantify the macro- and microelements present in the plant material. pharmpharm.ru This is important for quality control, understanding the plant's nutritional profile, and detecting the presence of heavy metals. nih.gov
The principle of XRF involves irradiating the plant sample with a primary X-ray beam, which causes the ejection of inner shell electrons from the atoms in the sample. usgs.gov Electrons from outer shells then drop to fill the vacancies, emitting secondary X-rays (fluorescence) at energies characteristic of each element. usgs.gov By measuring the energies and intensities of these emitted X-rays, the elemental makeup of the sample can be determined. horiba.com
Studies using XRF on Tribulus terrestris have identified a range of elements. pharmpharm.ru Macroelements such as potassium (K) and calcium (Ca) are often found in the highest concentrations, constituting a significant portion of the total elemental content. pharmpharm.ru Essential microelements including iron (Fe), copper (Cu), zinc (Zn), manganese (Mn), chromium (Cr), and molybdenum (Mo) have also been detected. pharmpharm.ru The elemental profile can vary depending on the geographical origin and growing conditions of the plant, highlighting the influence of the environment on the plant's composition. pharmpharm.runih.gov
Method Validation and Standardization for Tribulus terrestris L. Extract Analysis
The significant variation in the chemical composition of Tribulus terrestris due to factors like geographical origin, harvesting period, and processing methods necessitates the development of validated and standardized analytical methods. nih.gov This ensures the quality, consistency, and reliability of herbal preparations containing its extracts. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques for which validated methods have been established.
Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. According to International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. In the analysis of Tribulus terrestris extracts, this means the method must be able to resolve the target marker compound (e.g., protodioscin or diosgenin) from a complex mixture of other saponins and phytochemicals. researchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For instance, an HPLC method for protodioscin was shown to be linear over a concentration range of 10.9 to 544.9 µg/mL. avantipublishers.com
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure standard is added to the sample extract and the recovery percentage is calculated. Recoveries in the range of 98.06-99.50% have been reported for the analysis of diosgenin (B1670711) in polyherbal formulations. semanticscholar.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. For protodioscin analysis by HPLC, LOD and LOQ values have been reported as 16.0 µg/g and 48.6 µg/g of plant material, respectively. avantipublishers.com
Standardization of Tribulus terrestris extracts is typically performed by quantifying one or more bioactive or biomarker compounds. starhiherbs.com Steroidal saponins, particularly protodioscin and diosgenin, are often used as markers for quality control. researchgate.netsphinxsai.com Standardized extracts are commercially available with saponin content specified at various concentrations, such as 40%, 45%, or 60%, often determined by gravimetric or chromatographic methods. starhiherbs.com HPTLC fingerprinting is also used for qualitative standardization, providing a characteristic profile of the extract's components at specific Rf values. researchgate.net
Table 2: Example of Validation Parameters for an HPLC Method for Protodioscin Determination in Tribulus terrestris L.
| Validation Parameter | Definition | Example Finding |
|---|---|---|
| Specificity | Ability to differentiate and quantify the analyte in a complex matrix. | The method successfully separated the protodioscin peak from other components in the plant extract. researchgate.net |
| Linearity (Concentration Range) | The range over which the method provides results proportional to the analyte concentration. | 10.9 to 544.9 µg/mL with a correlation coefficient (r²) of >0.999. avantipublishers.com |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | Typically within 98-102%. |
| Precision (%RSD) | The degree of scatter between a series of measurements. | Intra-day and inter-day %RSD values are typically required to be less than 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | 16.0 µg of protodioscin per gram of plant material. avantipublishers.com |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified. | 48.6 µg of protodioscin per gram of plant material. avantipublishers.com |
Molecular and Cellular Mechanisms of Action of Tribulus Terrestris L. Saponins
Mechanisms Related to Cell Cycle Modulation and Proliferation Control
Saponins (B1172615) from Tribulus terrestris L. have been shown to suppress cell proliferation in various cancer cell lines. brieflands.comnih.govtandfonline.com This inhibition is often associated with the modulation of the cell cycle, a tightly regulated series of events that leads to cell division. sci-hub.se
G1 Phase Arrest by Methyl Protodioscin (B192190)
Studies have suggested that Methyl Protodioscin can induce cell cycle arrest at the G1 phase in certain cell types. For instance, a cytometric analysis indicated that Methyl Protodioscin inhibited the growth of vascular smooth muscle cells by arresting them at the G1 phase of the cell cycle. researchgate.net While the provided outline specifically mentions G1 arrest by Methyl Protodioscin with a citation nih.gov, the search result nih.gov primarily discusses G2/M arrest by Methyl Protodioscin in HepG2 cells. Another source mentions G1 phase arrest induced by terrestrosin D, another steroidal saponin (B1150181) from Tribulus terrestris, in prostate cancer cells. karger.com
G2 Phase Arrest by Protodioscin
Protodioscin has been shown to induce G2 phase cell cycle arrest in various cancer cells, including bladder cancer cells. cnu.edu.tw This arrest at the G2/M phase prevents cells from entering mitosis and thus inhibits proliferation. sci-hub.senih.gov
Inhibition of Cell Proliferation and Clonogenic Capacity
Saponins from Tribulus terrestris have demonstrated a dose-dependent decrease in cell proliferation in various cell lines, including normal human skin fibroblasts and different cancer cell lines. nih.govtandfonline.comresearchgate.net For example, treatment with T. terrestris extract significantly decreased the proliferation of prostate and colon cancer cell lines at concentrations of 1 µg/mL and above. brieflands.com The inhibitory effect on cell proliferation is considered a key molecular mechanism of these saponins. nih.gov While the term "clonogenic capacity" was in the outline, the search results primarily focused on the inhibition of cell proliferation.
Data on Cell Proliferation Inhibition by Tribulus terrestris Extract:
| Cell Line | IC50 (µg/mL) | Proliferation (% of control) at highest concentration |
| Prostate Cancer (Lncap) | 0.3 | 9.7% (at highest concentration, BrdU incorporation) brieflands.com |
| Colon Cancer (HT-29) | 7.1 | 1.8% (at highest concentration, BrdU incorporation) brieflands.com |
| Fibroblast-like | 8.7 | Not significantly suppressed at lower concentrations (<1 µg/mL) brieflands.com |
Note: The proliferation percentages are based on BrdU incorporation at the highest concentration tested in the cited study. brieflands.com
Induction of Apoptosis Pathways
A significant mechanism of action of Tribulus terrestris saponins, including Protodioscin and Methyl Protodioscin, is the induction of apoptosis, or programmed cell death, in cancer cells. brieflands.comnih.govtandfonline.comresearchgate.net This process involves a cascade of molecular events leading to the dismantling of the cell. mdpi.com
Caspase-Dependent Apoptosis Induction (e.g., Caspase-3, Caspase-9)
Several studies highlight the involvement of caspases in saponin-induced apoptosis. Methyl Protodioscin has been shown to induce apoptosis in human osteosarcoma cells through the activation of caspase-9 and caspase-3. nih.gov Similarly, Methyl Protodioscin-induced apoptosis in human lung cancer cells was accompanied by the activation of caspase-3. nih.govphcog.com Protodioscin has also been shown to upregulate caspase-8, caspase-3, and caspase-9 in human cervical cancer cells, suggesting the involvement of both intrinsic and extrinsic caspase cascades. karger.comnih.gov Activation of procaspase-3 has also been observed with Tribulus terrestris saponins. nih.gov
Mitochondrial Membrane Potential Loss
The loss of mitochondrial membrane potential (ΔΨm) is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c. sci-hub.semdpi.comscielo.org.ar Methyl Protodioscin has been shown to cause a significant reduction in mitochondrial membrane potential in human lung cancer cells and human osteosarcoma cells. nih.govnih.govphcog.com Protodioscin has also been demonstrated to cause a loss of mitochondrial function and decrease ΔΨm in human cervical cancer cells. karger.comnih.govnih.gov While one study on terrestrosin D, a T. terrestris saponin, indicated caspase-independent apoptosis and a decrease in ΔΨm, the involvement of mitochondrial membrane potential loss in apoptosis induction by other Tribulus terrestris saponins, particularly Methyl Protodioscin and Protodioscin, is supported by research. karger.comnih.govnih.govphcog.comkarger.comnih.govnih.gov
Modulation of Anti-Apoptotic Proteins (e.g., Bcl-2, Survivin, XIAP)
Apoptosis, or programmed cell death, is a fundamental biological process crucial for development and maintaining tissue homeostasis. Dysregulation of apoptosis is implicated in various diseases, including cancer. The balance between pro-apoptotic and anti-apoptotic proteins, particularly members of the Bcl-2 family, dictates whether a cell undergoes apoptosis. biomedres.us Anti-apoptotic proteins, such as Bcl-2, prevent mitochondrial permeability transition and the subsequent release of factors that trigger the apoptotic cascade. biomedres.us
Studies suggest that Tribulus terrestris saponins can influence the expression of anti-apoptotic proteins. For instance, gross saponins of Tribulus terrestris (GSTT) have been shown to reduce the Bcl-2/Bax ratio, promoting apoptosis in rheumatoid arthritis fibroblast-like synoviocytes. researchgate.netnih.gov Another study on cardiocytes subjected to chemical hypoxia-ischemia demonstrated that a triterpene saponin from Tribulus terrestris increased the expression of the anti-apoptotic protein Bcl-2, suggesting a protective role against apoptosis in this context. nih.gov While the search results mention Survivin and XIAP in the context of anti-cancer saponins from other plants mdpi.com, direct evidence specifically linking Tribulus terrestris saponins to the modulation of Survivin and XIAP in the provided search results is limited. However, the general mechanism of saponins affecting anti-apoptotic proteins like Bcl-2 is established. uea.ac.uk
Modulation of Cellular Signaling Cascades
Cellular signaling pathways are intricate networks that control a wide array of cellular activities in response to external and internal stimuli. Tribulus terrestris saponins have been shown to interact with several key signaling cascades, influencing processes such as proliferation, inflammation, and oxidative stress responses. colab.wsmdpi.comcaldic.com
The MAPK pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, migration, and apoptosis. It consists of several subfamilies, including ERK, JNK, and p38. mdpi.com Tribulus terrestris saponins have been observed to interact with components of the MAPK pathway. For example, in vascular smooth muscle cells, total saponins extracted from Tribulus terrestris significantly inhibited the increase in phospho-ERK1/2 induced by angiotensin II. nih.gov In rheumatoid arthritis fibroblast-like synoviocytes, GSTT reduced inflammation by inhibiting JNK and p38 phosphorylation. researchgate.netnih.gov Conversely, in normal human skin fibroblasts, Tribulus terrestris treatment caused a rapid effect on MAPK/SAPK protein kinase subfamilies, leading to significant dephosphorylation of ERK1/2 while positively influencing p38 and JNK phosphorylation. nih.govresearchgate.net The phosphorylation/dephosphorylation events of SAPK/MAPK were clearly correlated with Mkp-1 induction in this study. nih.govresearchgate.net
Here is a table summarizing the observed effects of Tribulus terrestris saponins on MAPK pathway components:
| Saponin Type | Cell Type | Stimulus | Observed Effect on MAPK Components | Reference |
| Total saponins | Vascular smooth muscle cells | Angiotensin II | Inhibited phospho-ERK1/2 increase | nih.gov |
| Gross saponins (Tribulus terrestris) | Rheumatoid arthritis fibroblast-like synoviocytes | Not specified | Inhibited JNK and p38 phosphorylation | researchgate.netnih.gov |
| Saponins | Normal human skin fibroblasts | Tribulus terrestris treatment | Dephosphorylation of ERK1/2, increased p38 and JNK phosphorylation | nih.govresearchgate.net |
The PI3K/Akt pathway is another crucial signaling cascade involved in cell survival, growth, proliferation, and metabolism. mdpi.com Dysregulation of this pathway is frequently observed in various cancers. mdpi.com Tribulus terrestris saponins have been shown to modulate the activity of the PI3K/Akt pathway. For instance, Tribulus terrestris can protect ocular retina cells from oxidative stress-induced injury and apoptosis by activating the PI3K/Akt-Nrf2 signaling pathway. cas.cznih.govnih.gov Protodioscin, a steroidal saponin found in Tribulus terrestris, was found to protect PC12 cells against oxygen and glucose deprivation-induced injury, and this protection was associated with the activation of the PI3K/AKT/Nrf2 pathway. nih.govconsensus.app Studies also suggest that the PI3K/AKT pathway might be a very important pathway involved in the mechanism of Tribulus terrestris as a vascular protective agent. d-nb.inforesearchgate.net
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular response to oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant enzymes and protective proteins. Tribulus terrestris saponins have been linked to the modulation of Nrf2 signaling. As mentioned earlier, Tribulus terrestris can protect cells against oxidative stress through the activation of the PI3K/Akt-Nrf2 signaling pathway. cas.cznih.govnih.gov Protodioscin's protective effect against oxidative stress and apoptosis in PC12 cells was associated with the accumulation of nuclear Nrf2, mediated through the PI3K/AKT/Nrf2 pathway. nih.govconsensus.app Furthermore, Tribulus terrestris has been shown to increase the levels of Nrf2 and heme-oxygenase-1 (HO-1) accumulation in male reproductive organs of rats. nih.govd-nb.info
MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression. miR-124 is a miRNA that has been implicated in various cellular processes, including neuronal differentiation and the regulation of inflammatory responses. nih.govabivax.com Research indicates that protodioscin can modulate the level of miR-124. In PC12 cells subjected to oxygen and glucose deprivation, the level of miR-124 was decreased, and this decrease was effectively reversed by protodioscin treatment. nih.govconsensus.app This modulation of miR-124 by protodioscin is suggested to be associated with its protective effects against oxidative stress and apoptosis. nih.govconsensus.app
Impact on Cellular Migration and Invasion
Cellular migration and invasion are fundamental processes involved in various physiological and pathological events, including wound healing, immune responses, and cancer metastasis. Studies suggest that Tribulus terrestris saponins can impact these processes, particularly in the context of cancer. Tribulus terrestris fruit extracts have been reported to impact cell migration and invasion of neoplastic/metastatic cancer cells. researchgate.net Specifically, the steroidal saponin protodioscin has been shown to mitigate the migration and invasion of bladder cancer cells. mdpi.com This effect was associated with the downregulation of N-cadherin and upregulation of E-cadherin protein expression, indicating an inhibition of epithelial-mesenchymal transition (EMT), a process linked to the metastatic abilities of cancer cells. mdpi.com Total saponins from Tribulus terrestris have also been shown to inhibit the migration of MCF-7 breast cancer cells. frontiersin.org
Here is a table illustrating the impact of Tribulus terrestris saponins on cellular migration and invasion:
| Saponin Type | Cell Type | Observed Effect on Migration and Invasion | Associated Mechanism(s) | Reference |
| Tribulus terrestris fruit extracts | Neoplastic/metastatic cancer cells | Impacted migration and invasion | Not specified in detail | researchgate.net |
| Protodioscin | Bladder cancer cells (5637 and T24) | Mitigated migration and invasion | Downregulation of N-cadherin, upregulation of E-cadherin (inhibition of EMT) | mdpi.com |
| Total saponins from Tribulus terrestris | MCF-7 breast cancer cells | Inhibited migration | Not specified in detail | frontiersin.org |
Regulation of Epithelial-Mesenchymal Transition (EMT) Markers (e.g., E-cadherin, N-cadherin, Vimentin)
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire mesenchymal properties, which enhances their migratory and invasive capabilities wjgnet.comwindows.netd-nb.info. This transition is often characterized by changes in the expression of specific protein markers. A decrease in epithelial markers, such as E-cadherin, and an increase in mesenchymal markers, such as N-cadherin and Vimentin, are hallmarks of EMT wjgnet.comwindows.netd-nb.info.
Research suggests that Tribulus terrestris saponins may play a role in regulating EMT. Studies have shown that these saponins can increase the expression of E-cadherin while decreasing the expression of N-cadherin and Vimentin in certain cell types, indicating an inhibition of the EMT process uea.ac.ukwjgnet.comwindows.net. For instance, in gastric cancer cells, Tribulus terrestris saponins were found to decrease the expression of N-cadherin and Vimentin and increase the expression of E-cadherin, which was associated with reduced cell migration and invasion wjgnet.comwindows.net. This modulation of EMT markers suggests a potential mechanism by which Tribulus terrestris saponins could inhibit the spread of certain cancer cells.
| EMT Marker | Effect of Tribulus terrestris Saponins | Reference |
| E-cadherin | Increased expression | uea.ac.ukwjgnet.comwindows.net |
| N-cadherin | Decreased expression | uea.ac.ukwjgnet.comwindows.net |
| Vimentin | Decreased expression | uea.ac.ukwjgnet.comwindows.net |
Modulation of Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-9)
Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix (ECM), facilitating cell migration, invasion, and metastasis nih.govmdpi.com. MMP-2 and MMP-9, also known as gelatinase A and gelatinase B, respectively, are particularly involved in the degradation of type IV collagen, a major component of basement membranes nih.govmdpi.com.
Studies indicate that Tribulus terrestris saponins can modulate the activity and expression of MMPs. Research has demonstrated that Tribulus terrestris extracts can suppress the expression and activation of MMP-2 and MMP-9 in various cell models nih.govmdpi.com. For example, in a study on osteoarthritis, an ethanolic extract of Tribulus terrestris dose-dependently reduced the expression and activation of MMP-2 and MMP-9 nih.gov. Inhibition of these enzymes by Tribulus terrestris saponins could limit the ability of cells to degrade the ECM and thus impede invasion and metastasis.
| MMP | Effect of Tribulus terrestris Saponins | Reference |
| MMP-2 | Decreased expression and activation | nih.govmdpi.com |
| MMP-9 | Decreased expression and activation | nih.govmdpi.com |
Effects on ADAM15 and Downstream Signaling Pathways
Oxidative Stress and Antioxidant Enzyme System Modulation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in various diseases and the aging process scientificliterature.orgmongoliajol.infobrieflands.commdpi.comnih.gov. Tribulus terrestris saponins have been investigated for their antioxidant properties and their ability to modulate the enzymatic and non-enzymatic antioxidant defense systems.
Reactive Oxygen Species (ROS) Generation and Accumulation
Reactive Oxygen Species (ROS), such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA scientificliterature.orgmongoliajol.infobrieflands.commdpi.comnih.gov. Excessive ROS generation and accumulation contribute significantly to oxidative stress scientificliterature.orgmongoliajol.infobrieflands.commdpi.comnih.gov.
Studies suggest that Tribulus terrestris saponins can help mitigate oxidative stress by reducing ROS generation and accumulation. Research has shown that Tribulus terrestris extracts can decrease elevated ROS levels in various cell types and in vivo models scientificliterature.orgbrieflands.comnih.govresearchgate.netnih.gov. For instance, an ethanol (B145695) extract of Tribulus terrestris significantly decreased upregulated ROS activities in hydrogen peroxide-treated retinal pigment epithelial cells nih.govresearchgate.net. This indicates that Tribulus terrestris saponins possess free radical scavenging activity or can interfere with ROS-producing pathways.
Regulation of Superoxide Dismutase (SOD) and Glutathione (B108866) Peroxidase (GSH-Px)
Superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) are key antioxidant enzymes that play crucial roles in detoxifying ROS mdpi.commdpi.comscientificliterature.orgitmedicalteam.plmdpi.com. SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide, while GSH-Px reduces hydrogen peroxide and other organic hydroperoxides to water or corresponding alcohols, utilizing glutathione as a co-substrate mdpi.commdpi.comscientificliterature.orgitmedicalteam.plmdpi.com.
| Enzyme | Effect of Tribulus terrestris Saponins | Reference |
| SOD | Increased activity and expression | mdpi.commdpi.comscientificliterature.orgnih.govnih.govitmedicalteam.plmdpi.com |
| GSH-Px | Increased activity and expression | mdpi.commdpi.comscientificliterature.orgitmedicalteam.plmdpi.com |
Effects on Glutathione Reductase (GR) and Thioredoxin Reductase (TrxR)
Glutathione Reductase (GR) is an enzyme that catalyzes the reduction of oxidized glutathione (GSSG) back to its reduced form (GSH), which is essential for the function of GSH-Px and the maintenance of cellular redox balance mdpi.commdpi.com. Thioredoxin Reductase (TrxR) is another crucial enzyme in the thioredoxin system, which is involved in reducing disulfide bonds in proteins and protecting against oxidative stress mdpi.com.
While the provided search results primarily highlight the effects of Tribulus terrestris saponins on SOD and GSH-Px, some literature also mentions their potential influence on GR and TrxR as part of the broader antioxidant system modulation mdpi.commdpi.com. Studies have indicated that Tribulus terrestris supplementation can improve various components of the antioxidant defense system, which would implicitly involve enzymes like GR and TrxR mdpi.commdpi.com. However, detailed mechanisms and specific data on the direct modulation of GR and TrxR by Tribulus terrestris saponins were less extensively covered in the immediate search results compared to SOD and GSH-Px. Further research is needed to fully elucidate the impact of Tribulus terrestris saponins on these specific enzymes.
Interactions with Efflux Pumps and Multidrug Resistance (MDR) Modulators
Multidrug resistance (MDR) in cells, particularly cancer cells, is often associated with the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps. These transporters actively expel a wide range of structurally diverse compounds, including many chemotherapeutic drugs, from the cell, thereby reducing their intracellular concentration and efficacy nih.govnih.gov. Steroidal saponins from Tribulus terrestris have been investigated for their potential to modulate this resistance mechanism iiarjournals.orgiiarjournals.org.
Studies have explored the ability of Tribulus terrestris saponins to reverse MDR in various cell lines. This involves assessing their impact on the accumulation of drug substrates within resistant cells. By inhibiting the efflux activity of ABC transporters, these saponins can potentially restore or enhance the sensitivity of resistant cells to therapeutic agents iiarjournals.orgiiarjournals.org.
Interaction with P-glycoprotein (P-gp) Efflux Pump
P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is one of the most well-characterized ABC transporters implicated in MDR nih.govnih.gov. It is a 170 kDa protein that utilizes energy from ATP hydrolysis to transport substrates out of the cell nih.gov. P-gp is expressed in various tissues and can reduce the intracellular accumulation of numerous lipophilic compounds, including many anticancer drugs nih.gov.
Research indicates that saponins from Tribulus terrestris can interact with the P-gp efflux pump. Studies using mdr1 gene-transfected mouse lymphoma cell lines, which overexpress P-gp, have demonstrated that certain saponins can modulate the accumulation of P-gp substrates, such as rhodamine 123 or doxorubicin, within these cells iiarjournals.orgiiarjournals.orgresearchgate.netnih.gov. This suggests that these saponins may interfere with the efflux activity of P-gp.
Specific saponins isolated from Tribulus terrestris, including methylprototribestin, methylprotodioscin (B1245271), pseudoprotodioscin, prosapogenin (B1211922) A of dioscin (B1662501), and tribestin, have been evaluated for their MDR reversal activity iiarjournals.orgiiarjournals.orgresearchgate.netnih.gov. Methylprototribestin has been identified as a particularly effective resistance modifier in some in vitro models iiarjournals.orgiiarjournals.orgresearchgate.netnih.gov. A mixture of three acetylated isomers of methylprotodioscin also showed MDR reversal activity iiarjournals.orgiiarjournals.orgresearchgate.netnih.gov.
The interaction between these saponins and P-gp is complex and may involve various mechanisms. The structure-activity relationship analysis of some steroidal furostanol saponins suggests that the presence of sulphate and acetyl groups bound to the sugar moieties might influence their ability to interact with the P-gp efflux pump iiarjournals.org. Differences in hydrophobicity, indicated by calculated partition coefficients, may also play a role iiarjournals.org. These findings suggest that certain structural features of Tribulus terrestris saponins are important for their P-gp inhibitory activity.
In vitro experiments have shown that some saponins can enhance the antiproliferative effects of certain chemotherapeutic drugs, such as doxorubicin, in MDR cell lines when used in combination iiarjournals.orgiiarjournals.orgresearchgate.netnih.gov. This synergistic or additive effect is attributed to their ability to inhibit P-gp-mediated drug efflux, thereby increasing the intracellular concentration of the co-administered drug iiarjournals.orgiiarjournals.org.
The following table summarizes the observed MDR reversal effects of some compounds from Tribulus terrestris on rhodamine 123 accumulation in MDR mouse lymphoma cells:
| Compound | Concentration (µg/ml) | Rhodamine 123 Accumulation (Fluorescence Intensity) | MDR Reversal Activity |
| Methylprotodioscin | 40 | 27.87 | Moderate |
| Pseudoprotodioscin | 40 | 29.41 | Moderate |
| Prosapogenin A of dioscin | 40 | 33.82 | Moderate |
| Methylprototribestin | 40 | 68.40 | Most Effective |
| Tribestin | 40 | 47.71 | Moderate |
| Mixture of 3 acetylated isomers of methylprotodioscin | 40 | 54.53 | Moderate |
| 5-O-Caffeoylshikimic acid | 40 | 33.82 | Moderate |
| trans-Resveratrol | 40 | 18.13 | Low |
| DMSO control | 1% | 17.51 | None |
Data derived from research on the effects of compounds isolated from Tribulus terrestris and Smilax excelsa on rhodamine 123 accumulation in MDR mouse lymphoma cells iiarjournals.orgresearchgate.net. Fluorescence intensity indicates the level of rhodamine 123 accumulated inside the cells; higher values suggest greater MDR reversal activity.
These in vitro findings suggest that certain Tribulus terrestris saponins hold promise as potential lead structures for the development of P-gp inhibitors that could help overcome MDR in various contexts iiarjournals.org.
Hormonal Homeostasis Modulation (e.g., Auxin in Plants)
While Tribulus terrestris is often discussed in the context of animal hormonal systems, research also explores the effects of its compounds on hormonal homeostasis in plants, such as the modulation of auxin. Auxin is a crucial plant hormone that regulates various aspects of plant growth and development, including root morphology mdpi.com.
Studies investigating the phytotoxic potential of protodioscin, a steroidal saponin found in Tribulus terrestris, have revealed its ability to influence auxin homeostasis in plants, specifically in Arabidopsis thaliana. Protodioscin has been shown to alter root morphology, causing a significant inhibitory effect on primary root length while simultaneously increasing the number of lateral roots and root hair density mdpi.com.
The molecular mechanisms underlying these effects appear to involve the modulation of hormonal balance, leading to auxin accumulation within the plant roots mdpi.com. This accumulation of auxin is considered a primary reason for the observed increase in lateral root formation mdpi.com. Furthermore, protodioscin has been linked to the stimulation of oxidative damage through the production of hydrogen peroxide (H₂O₂), which can further disrupt normal root growth by interfering with cell division and cytokinesis mdpi.com.
This research highlights that saponins from Tribulus terrestris can interact with and modulate plant hormonal pathways, specifically affecting auxin distribution and accumulation, which in turn impacts plant development.
A study evaluating the phytohormonal potential of several tropical plants, including Tribulus terrestris, found that Tribulus terrestris had a significantly high level of saponins and also contained gibberellins (B7789140) researchgate.netscialert.net. While this study noted the presence of auxin in other plants, it primarily highlighted gibberellins in Tribulus terrestris in the context of phytohormones analyzed researchgate.netscialert.net. However, the specific effects of Tribulus terrestris compounds like protodioscin on auxin homeostasis in plants have been demonstrated in dedicated studies mdpi.com.
The ability of protodioscin to modulate auxin homeostasis in Arabidopsis thaliana roots underscores the diverse biological activities of Tribulus terrestris saponins, extending beyond interactions with animal systems to influence fundamental processes in plant biology mdpi.com.
Environmental and Genetic Factors Influencing Tribulus Terrestris L. Phytochemical Profile
Geographical and Climatic Variations Impacting Saponin (B1150181) Content
Research comparing samples from different geographical zones has revealed variations in the accumulation of elements and saponin content. The maximum dioscin (B1662501) content was observed in samples from Moldova, while the minimum was found in samples from a nursery garden in Russia. Conversely, the largest amount of protodioscin (B192190) was found in samples from Crimea, with the minimum in samples from Moldova pharmpharm.ru.
Soil Composition and Edaphic Parameters Affecting Metabolite Accumulation (e.g., Nitrogen, pH)
Soil quality is another crucial factor influencing the composition and biological activity of T. terrestris nih.gov. The distribution of macro- and microelements in the plant varies significantly depending on the place and conditions of growth pharmpharm.ru. Studies have confirmed that the habitat and geographical zones affect the accumulation of elements by the plant mdpi.com. For example, potassium and calcium are typically the most accumulated macroelements in T. terrestris, accounting for about 90% of the total element content pharmpharm.ru. Other essential elements found include iron, copper, zinc, manganese, chromium, and molybdenum pharmpharm.ru. The conditions of cultivation in certain areas may not favor the accumulation of basic elements mdpi.com.
Influence of Harvesting Period and Plant Part on Chemical Composition
The harvesting period and the specific part of the plant used significantly impact the chemical composition of T. terrestris nih.govmdpi.com. The content of saponins (B1172615) in the aerial parts is typically highest during the pre-flowering and flowering periods nih.gov. Studies investigating different harvest times and plant parts (fruit, stems, and leaves) have shown significant variations in the content of various components, including total saponins nih.gov. Generally, the total saponin content has been found to be higher in leaves compared to fruits or stems within certain harvest periods nih.gov. The suitable harvest period can vary depending on the plant part; for instance, fruits may be best harvested from mid-August to early September, while stems and leaves may be suitable for harvesting from late July to early September nih.gov.
Data on the concentration of protodioscin in different plant parts from various origins illustrates this variability:
| Plant Part | Protodioscin Concentration (mg/100 g) | Origin |
| Aerial parts | 109–1530 | Bulgaria |
| Leaves | 1000–1330 | Bulgaria |
| Stem | 19–27 | Bulgaria |
| Fruits | 240–500 | Bulgaria |
| Aerial parts | 340–1000 | Turkey |
| Fruits | 10–60 | Turkey |
Intraspecific Variability in Biologically Active Compounds
Considerable intraspecific variability in the content of biologically active compounds exists among different populations of Tribulus terrestris nih.govnih.govresearchgate.net. This variability has been observed even between samples collected from the same country nih.govresearchgate.net. Studies analyzing the content of key steroidal saponins like protodioscin, prototribestin (B600672), and dioscin in different populations have shown considerable quantitative variability diagnosisnet.com. While quantitative diversity is evident, a clear correlation between the content of studied chemical compounds and the geographical occurrence of the populations has not always been found diagnosisnet.com. This highlights that genetic factors and localized environmental conditions within a region can contribute to the differences observed in phytochemical profiles nih.gov.
Biotechnological Approaches for Enhanced Production of Tribulus Terrestris L. Metabolites
Transcriptome Analysis for Identifying Biosynthesis Genes
Transcriptome analysis, which involves sequencing and analyzing the RNA transcripts present in a plant, is a crucial step in identifying the genes involved in the biosynthesis of secondary metabolites. By understanding which genes are active and at what levels in different tissues or under various conditions, researchers can gain insights into the metabolic pathways leading to the production of desired compounds like diosgenin (B1670711) and other saponins (B1172615) in T. terrestris.
Studies utilizing Illumina high-throughput sequencing have generated millions of reads from T. terrestris tissues, such as root, leaf, and fruit. These reads are assembled into unigenes, which are then functionally annotated by comparing them against various databases biorxiv.orgbiorxiv.orgnih.gov. This process helps identify putative genes involved in metabolic pathways, including the terpenoid backbone biosynthesis pathway, which is relevant to the production of steroidal saponins like diosgenin biorxiv.orgbiorxiv.org.
For instance, transcriptome profiling of T. terrestris has identified candidate genes associated with diosgenin biosynthesis biorxiv.orgnih.gov. Analysis of gene expression levels in different plant parts can reveal which genes are most active in tissues that accumulate higher concentrations of specific metabolites. Differentially expressed genes (DEGs) involved in the biosynthesis of compounds like rutin (B1680289) and protodioscin (B192190) have also been identified through transcriptome analysis in other plants, demonstrating the potential of this approach plos.org. Identifying these genes in T. terrestris provides targets for further genetic manipulation to enhance metabolite production.
Genetic Engineering Strategies for Overexpression of Key Enzymes
Genetic engineering offers a direct approach to enhance the production of secondary metabolites by manipulating the expression of key genes in the biosynthetic pathways. Once genes involved in the synthesis of desired compounds are identified through methods like transcriptome analysis, their expression can be modified to potentially increase metabolite accumulation.
One strategy involves the overexpression of genes encoding key enzymes in the biosynthetic pathway. By increasing the levels of these enzymes, the metabolic flux towards the desired end-product can be enhanced. While specific examples of genetic engineering for overexpression of key enzymes in Tribulus terrestris for enhanced metabolite production were not extensively detailed in the search results, the potential of this approach is recognized in the context of metabolic engineering for increasing diosgenin content biorxiv.orgbiorxiv.org.
Agrobacterium-mediated transformation, particularly using Agrobacterium rhizogenes to induce hairy root cultures, is a genetic engineering technique that has been explored in T. terrestris nih.gov. Hairy roots can serve as a stable system for the production of secondary metabolites, and genetic engineering can be used to enhance the production of specific compounds within these cultures nih.gov. Although the focus in one study was on the production of β-carboline alkaloids like harmine (B1663883) in hairy roots, this demonstrates the applicability of genetic engineering techniques to T. terrestris for metabolite production nih.gov.
Callus Culture and In Vitro Production of Secondary Metabolites
In vitro culture techniques, such as callus culture and cell suspension culture, provide controlled environments for the production of secondary metabolites from plant cells and tissues, independent of environmental variations that affect field-grown plants encyclopedia.pub. Callus is an undifferentiated mass of cells that can be induced from various plant explants. These cultures can be maintained and scaled up to produce biomass rich in desired compounds.
Callus cultures of Tribulus terrestris have been investigated for their potential to produce secondary metabolites like saponins and alkaloids nih.govu-szeged.hu. Studies have shown that callus cultures can accumulate compounds such as harmaline, harmine, and diosgenin researchgate.net. The composition of the culture medium, including the type and concentration of plant growth regulators (like auxins and cytokinins) and carbon sources (sugars), can significantly influence callus growth and secondary metabolite production u-szeged.huresearchgate.net.
Embryogenic callus cultures of T. terrestris have been shown to accumulate levels of harmaline, harmine, and diosgenin comparable to those found in the fruit of the mother plant researchgate.net. This highlights the potential of in vitro cultures as an alternative source for these valuable compounds. Suspension cell cultures grown in bioreactors also represent a promising platform for large-scale production of Tribulus terrestris metabolites, including furostanol-type steroidal glycosides and quinic acid derivatives encyclopedia.pubmdpi.com.
Table 1: Secondary Metabolites Detected in Tribulus terrestris In Vitro Cultures
| Metabolite Type | Examples Detected in In Vitro Culture | Source |
| β-carboline alkaloids | Harmaline, Harmine | Callus culture, Hairy root culture nih.govresearchgate.net |
| Steroidal saponins | Diosgenin, Furostanol glycosides | Callus culture, Cell suspension culture encyclopedia.pubresearchgate.netmdpi.com |
| Quinic acid derivatives | - | Cell suspension culture mdpi.com |
Molecular Breeding for High-Yielding Chemotypes
Molecular breeding approaches involve using molecular markers to identify and select plants with desirable traits, such as high yield of specific secondary metabolites. This can significantly accelerate the breeding process compared to traditional methods that rely solely on phenotypic selection.
Understanding the genetic variability within Tribulus terrestris populations and identifying molecular markers linked to high metabolite content are crucial steps in molecular breeding. While the search results did not provide detailed examples of successful molecular breeding programs specifically for high-yielding T. terrestris chemotypes, the concept of using molecular markers for selecting desirable traits in medicinal plants is well-established publisherspanel.com.
Transcriptome analysis can also contribute to molecular breeding by identifying single nucleotide polymorphisms (SNPs) and simple sequence repeats (SSRs) that can be used as molecular markers biorxiv.orgbiorxiv.orgnih.govresearchgate.net. These markers can be employed in marker-assisted selection (MAS) programs to identify and breed T. terrestris varieties that naturally produce higher levels of valuable secondary metabolites. The existence of different chemotypes with varying metabolite compositions in T. terrestris from different geographical regions supports the potential for selecting and breeding for high-yielding varieties jomped.orgsci-hub.se. Developing standard procedures for plant material collection and analysis, along with selection and breeding efforts, are recommended for developing T. terrestris as a crop with consistent supply and quality of feedstock for the pharmaceutical industry researchgate.net.
Table 2: Molecular Markers Identified in Tribulus terrestris Transcriptome
| Marker Type | Number Identified | Source |
| Unigenes with SSRs | 15,551 | nih.gov |
| Transcriptomic sequences with SSRs | 17,623 | biorxiv.orgbiorxiv.org |
| Di-nucleotide SSR motifs | High repeat frequency | biorxiv.orgnih.gov |
Concluding Remarks and Future Research Directions in Tribulus Terrestris L. Chemical Biology
Emerging Trends in Saponin (B1150181) Research from Tribulus terrestris L.
Emerging trends in saponin research from Tribulus terrestris L. are increasingly focused on elucidating the specific biological activities of individual saponins (B1172615) and their underlying molecular pathways. While early research often focused on crude extracts or total saponin fractions, there is a growing recognition of the need to investigate the effects of isolated compounds like protodioscin (B192190), protogracillin, and tribulosin (B3029827) to understand their precise roles. wikipedia.orgwu.ac.ththegoodscentscompany.combiocrick.comnih.govnih.govnih.govcdutcm.edu.cnuni.lucaymanchem.com Studies are exploring the potential of these saponins in various areas, including their cytotoxic effects on cancer cell lines, antioxidant properties, and influence on reproductive parameters, often through in vitro and in vivo animal models. nih.govresearchgate.netjptcp.comresearchgate.netthegoodscentscompany.combiomedres.usnih.govtandfonline.comnih.govgavinpublishers.comnih.gov
Furthermore, research is moving towards understanding the structure-activity relationships of T. terrestris saponins, investigating how modifications in their glycosidic chains or steroidal skeletons influence their biological properties. The amphiphilic nature of saponins, arising from their lipid-soluble aglycone and water-soluble sugar moieties, contributes to their ability to interact with cell membranes and form complexes, which is a key area of investigation for understanding their mechanisms of action. researchgate.net
Recent studies also highlight the potential of T. terrestris saponins in modulating specific cellular processes, such as apoptosis and inflammation, and their potential protective effects in conditions like ischemic stroke. biocrick.combiomedres.usnih.govnih.govresearchgate.net This indicates a shift towards investigating the impact of these compounds on specific disease pathways at a molecular level.
Challenges and Opportunities in Unraveling Complex Molecular Mechanisms
Unraveling the complex molecular mechanisms of Tribulus terrestris phytochemicals presents several challenges. The synergistic or antagonistic interactions between the multitude of compounds present in T. terrestris extracts are not yet fully understood. nih.gov This complexity makes it difficult to attribute observed biological effects to single compounds and necessitates research into the effects of defined combinations of phytochemicals.
Another challenge lies in the variability of the chemical composition of T. terrestris based on geographical location, cultivation practices, and processing methods. nih.govmdpi.com This variability can lead to inconsistent results across different studies and necessitates the standardization of extracts for reliable research and potential therapeutic applications. nih.govcabidigitallibrary.org
Opportunities exist in employing advanced molecular biology techniques to dissect the cellular and molecular targets of T. terrestris compounds. Identifying the specific proteins, enzymes, and signaling pathways influenced by saponins and other phytochemicals is crucial for understanding their mechanisms of action and validating their traditional uses. While some studies have explored mechanisms related to androgen receptors or nitric oxide release for specific compounds like protodioscin, a comprehensive understanding of the molecular networks affected by the diverse phytochemicals is still developing. wikipedia.orgthegoodscentscompany.com
Integration of Omics Technologies for Comprehensive Phytochemical Understanding
The integration of omics technologies, including metabolomics, proteomics, and genomics, offers a powerful approach to gain a more comprehensive understanding of Tribulus terrestris chemical biology. nih.govresearchgate.netresearchgate.netscispace.comnih.govamegroups.org
Metabolomics can provide a global snapshot of the small molecules present in T. terrestris extracts and biological samples after exposure to these extracts. This helps in identifying known and novel compounds and understanding how the plant's metabolic profile changes under different conditions or how it affects the metabolome of an organism. nih.govresearchgate.netscispace.com
Proteomics allows for the study of the entire set of proteins in a biological system. By analyzing protein expression profiles in cells or tissues treated with T. terrestris extracts or isolated compounds, researchers can identify protein targets and affected pathways, providing insights into the molecular mechanisms of action. nih.govresearchgate.netnih.govamegroups.org
Genomics and transcriptomics can help in understanding the genetic basis for the biosynthesis of phytochemicals in T. terrestris and how T. terrestris compounds influence gene expression in biological systems. researchgate.net
The integration of these omics approaches can provide a systems-level view of the interactions between T. terrestris phytochemicals and biological systems, helping to unravel complex mechanisms that cannot be fully understood by studying individual compounds or pathways in isolation. nih.govresearchgate.net This holistic approach is crucial for future research to move beyond correlational observations and establish causal relationships between specific compounds and their biological effects.
Q & A
Q. How can researchers determine the optimal harvesting time for studying starch content in water caltrop (Trapa spp.)?
Methodological Answer: Monitor growth stages by quantifying dry matter, starch, and amylose content over time using spectrophotometry. Morphological analysis of starch granule size and bulk density measurements (e.g., bulk density increases from 0.57 to 1.58 g/ml during maturation) can pinpoint the optimal harvest at 42 days post-fruit development .
Q. What experimental approaches are used to assess this compound's toxicity in livestock?
Methodological Answer: Conduct controlled herbicide trials (e.g., spraying glyphosate) to evaluate post-treatment toxicity. Measure mortality rates and biochemical markers in livestock, such as sheep, to confirm reduced toxicity in sprayed plants. Validate results with histopathological analysis of affected tissues .
Q. What field strategies effectively control this compound spread in agricultural systems?
Methodological Answer: Implement integrated weed management:
Q. Which soil parameters indicate this compound infestation risk?
Methodological Answer: Analyze soil for low calcium, high phosphorus/magnesium, and organic matter deficiency. Use geographic information systems (GIS) to map infestations in sandy, nutrient-poor soils with minimal competition .
Q. What allergenic components in water this compound pose cross-reactivity risks?
Methodological Answer: Perform IgE-mediated hypersensitivity tests (e.g., skin prick tests, immunoassays) to identify allergenic proteins. Compare with phylogenetically distant species (e.g., tree nuts) to assess cross-reactivity risks. Case studies suggest limited overlap, but further epitope mapping is needed .
Advanced Research Questions
Q. How do structural variations in water this compound pangenomes contribute to speciation and subgenome divergence?
Methodological Answer: Use pangenome sequencing to identify structural variations (SVs) between diploid (T. natans, AA) and tetraploid (T. natans, AABB) cytotypes. Analyze asymmetric subgenome evolution via synteny blocks and transposable element activity. This reveals mechanisms underlying fruit size divergence and allopolyploid adaptation .
Q. What methodologies identify and quantify furostanol glycosides in this compound?
Methodological Answer: Apply thin-layer chromatography (TLC) with sulfuric acid visualization to detect glycosides as pink spots. Quantify diosgenin equivalents via UV-vis spectrophotometry at 430 nm. Validate with mass spectrometry (MS) for structural confirmation .
Q. How can fuzzy logic model this compound’s ecological impact on foraging suitability?
Methodological Answer: Develop Bayesian belief networks (BBNs) incorporating variables like water this compound abundance and rice field availability. Derive conditional probabilities using fuzzy logic (e.g., Poss(Foraging=suitable | water this compound=abundant) = 0.116) to predict habitat suitability for wildlife .
Q. What key polyphenols in water this compound hulls drive their bioactivity, and how are they analyzed?
Methodological Answer: Extract hydrolysable tannins (e.g., ellagitannins) via ethanol/water solvents. Characterize using high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR). Bioassays (e.g., DPPH radical scavenging) confirm antioxidative and anti-inflammatory properties .
Q. How can researchers resolve contradictions in reported allelopathic effects of this compound across studies?
Methodological Answer: Conduct meta-analyses of allelochemical release rates (e.g., tannins, flavonoids) under varying soil pH and microbial conditions. Use standardized in vitro assays (e.g., seedling inhibition tests) and field trials to isolate confounding variables like nutrient competition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
